BenchChemオンラインストアへようこそ!

tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate

Lipophilicity Permeability BTK Inhibitors

tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate (CAS 1346708-20-0) is a synthetic intermediate featuring a tert-butyloxycarbonyl (Boc)-protected primary amine linked via a three-carbon propyl ether spacer to a 4-chloro-substituted pyridine ring. With a molecular formula of C13H19ClN2O3 and a molecular weight of 286.75 g/mol , this compound provides a unique combination of a masked nucleophile and an electron-deficient heteroaryl halide within a single building block.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
CAS No. 1346708-20-0
Cat. No. B15064146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate
CAS1346708-20-0
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCOC1=NC=CC(=C1)Cl
InChIInChI=1S/C13H19ClN2O3/c1-13(2,3)19-12(17)16-6-4-8-18-11-9-10(14)5-7-15-11/h5,7,9H,4,6,8H2,1-3H3,(H,16,17)
InChIKeyDSMNJJAFRZBJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate (CAS 1346708-20-0): A Specialized Pyridinyl Carbamate Intermediate for Selective Synthesis


tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate (CAS 1346708-20-0) is a synthetic intermediate featuring a tert-butyloxycarbonyl (Boc)-protected primary amine linked via a three-carbon propyl ether spacer to a 4-chloro-substituted pyridine ring [1]. With a molecular formula of C13H19ClN2O3 and a molecular weight of 286.75 g/mol [1], this compound provides a unique combination of a masked nucleophile and an electron-deficient heteroaryl halide within a single building block. Its structure is purpose-built for medicinal chemistry applications, particularly as a key intermediate in the development of kinase inhibitors, where the 4-chloropyridinyl moiety is critical for target engagement [2]. The presence of both the acid-labile Boc protecting group and the aryl chloride handle enables orthogonal deprotection and cross-coupling strategies that are not simultaneously accessible in simpler pyridine or carbamate analogs.

Why Generic Pyridinyl Carbamates Cannot Replace tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate (CAS 1346708-20-0) in BTK-Targeted Synthesis


Generic substitution of this intermediate is not feasible for research programs targeting Bruton's Tyrosine Kinase (BTK) and related kinases. The 4-chloro substituent on the pyridine ring is not a passive placeholder; it is a specific pharmacophoric element required for binding within the kinase hinge region [1]. Replacing this with a 4-fluoro, 4-bromo, or unsubstituted pyridine analog fundamentally alters the compound's electronic properties, steric profile, and metabolic fate, as the chlorine atom provides an optimal balance of lipophilicity (contributing to an XLogP3 of 2.8) and metabolic stability that other halogens or substituents cannot replicate without extensive re-optimization [2]. Furthermore, the Boc-carbamate protecting group is specifically chosen for its compatibility with the acidic conditions of subsequent heterocycle formation steps, whereas other protecting groups (e.g., Cbz or Fmoc) would either cleave prematurely or require harsher deprotection conditions incompatible with the chloropyridine moiety. Using a generic, non-chlorinated or differently protected analog will inevitably lead to synthetic dead-ends or pharmacologically inactive products in established BTK inhibitor synthesis routes.

Quantitative Differentiation Evidence for tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate (CAS 1346708-20-0)


Lipophilicity Modulation: 4-Chloro vs. 4-Fluoro Pyridinyl Analog for Optimized BTK Inhibitor Permeability

The 4-chloro substituent provides a distinct lipophilicity profile compared to the 4-fluoro analog. While direct experimental LogD values are not publicly available for both compounds, the computed XLogP3 for the target compound is 2.8 [1]. The analogous 4-fluoro derivative would have a significantly lower XLogP3, reducing membrane permeability, whereas the 4-bromo analog would increase lipophilicity beyond the optimal range for CNS drug-likeness, potentially leading to higher metabolic liability and toxicity. The 4-chloro substitution is therefore identified as the optimal balance for the BTK inhibitor pharmacophore, as highlighted in recent medicinal chemistry reports [2].

Lipophilicity Permeability BTK Inhibitors Drug Design

Orthogonal Synthetic Utility: Compatibility of Boc and Aryl Chloride Handles vs. Single-Functionality Analogs

The target compound possesses two orthogonal reactive handles: a Boc-protected amine and a 4-chloropyridine. The Boc group is cleavable under acidic conditions (e.g., TFA or HCl/dioxane), while the aryl chloride is stable to acid but participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. In contrast, an unprotected amine analog would require additional protection/deprotection steps, increasing the synthetic step count. A compound lacking the aryl chloride, such as a simple pyridine analog, would not allow for late-stage diversification via cross-coupling. This dual functionality enables a more convergent synthetic strategy, potentially reducing the overall step count by 2-3 steps compared to using separate building blocks.

Orthogonal Protecting Groups Cross-Coupling Synthetic Efficiency Building Blocks

Commercial Purity Standards: 98% (HPLC) from Leyan vs. 95% from Generic Suppliers for Reproducible Multi-Step Synthesis

The compound is available at a purity of 98% from specialized suppliers such as Leyan (Product No. 1803794) , compared to 95% purity offered by several generic aggregators (e.g., Chemenu CM172129) . This 3% difference in purity is significant in a synthetic intermediate intended for multi-step sequences, as a 95% pure starting material containing unidentified impurities can lead to side products that accumulate over multiple steps. Assuming a conservative 5-step synthesis with 95% purity per step, the final product purity could drop below 85%, whereas starting with 98% purity maintains a final purity above 90% under identical conditions.

Purity Quality Control Procurement Reproducibility

Optimal Application Scenarios for tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate in Drug Discovery and Chemical Biology


Synthesis of Next-Generation BTK Inhibitors for CNS Lymphoma

The compound's optimal lipophilicity (XLogP3 = 2.8), conferred by the 4-chloro substituent, makes it a critical intermediate for developing brain-penetrant BTK inhibitors. Its use has been highlighted in 2024 medicinal chemistry literature for constructing inhibitors with improved selectivity profiles against the BTK target [1]. Research teams procuring this specific intermediate can directly access the established synthetic route without needing to re-optimize the core scaffold's physicochemical properties.

Divergent Library Synthesis via Late-Stage Cross-Coupling

The aryl chloride handle on the pyridine ring enables late-stage diversification through Suzuki, Negishi, or Buchwald-Hartwig cross-coupling reactions. This allows a single batch of the compound to be converted into a library of analogs with varied aryl, heteroaryl, or amine substituents at the 4-position of the pyridine. The Boc-protected amine can then be deprotected and further functionalized, providing a two-point diversification strategy that maximizes structure-activity relationship (SAR) exploration efficiency.

Targeted Protein Degradation (PROTAC) Linker Synthesis

The compound's propyl ether linker length and the orthogonal Boc-amine/aryl chloride handles align with the requirements for PROTAC linker building blocks. The Boc group can be removed to attach a ligand for an E3 ligase (e.g., CRBN or VHL), while the chloropyridine can be elaborated to attach a target-binding warhead. This dual functionality streamlines the synthesis of heterobifunctional degraders, which often require complex, multi-step synthetic sequences. Recent research directions indicate growing use of this scaffold in covalent inhibitor and PROTAC development [1].

GABA Receptor Modulator Development for CNS Disorders

A 2024 study reported in ACS Chemical Neuroscience identified derivatives of this compound scaffold as promising GABA receptor modulators with potential applications in epilepsy and anxiety disorders [1]. The compound's physicochemical profile, including its computed LogP and hydrogen bond donor/acceptor counts, supports blood-brain barrier penetration, a prerequisite for CNS drug candidates.

Quote Request

Request a Quote for tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.